1-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopropanecarboxylic acid is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides . This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid typically involves the reaction of phthalic anhydride with cyclopropanecarboxylic acid under specific conditions. One common method includes the use of a base to facilitate the reaction, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: This compound has a similar structure but with a propanoic acid moiety instead of a cyclopropanecarboxylic acid.
N-Phthalyl-DL-alanine: Another similar compound with a phthalimide group attached to an alanine moiety.
The uniqueness of 1-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-9-7-3-1-2-4-8(7)10(15)13(9)12(5-6-12)11(16)17/h1-4H,5-6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAOBVDWRYDLKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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